N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide
Overview
Description
N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide is a complex organic compound with a unique structure that includes a thieno[3,2-c][1,2]thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the hydrazide and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective synthesis. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazine ring or the hydrazide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-N’- (4-METHOXYBENZYLIDENE)ETHYLENEDIAMINE
- N,N-DIMETHYL-N’- (4-METHOXYBENZYL)-N’- (2-PYRIDYL)ETHYLENEDIAMINE
- N,N’-BIS- (4-METHOXYBENZYLIDENE)-ETHYLENEDIAMINE
Uniqueness
N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide stands out due to its unique thieno[3,2-c][1,2]thiazine ring system and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3S2/c1-21-12-5-6-25-13(12)11(8-26(21,23)24)19-20-14(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,20,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKARYBOEFGZMRS-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NNC(=O)C3=CC(=CC=C3)C(F)(F)F)CS1(=O)=O)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/NC(=O)C3=CC(=CC=C3)C(F)(F)F)/CS1(=O)=O)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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